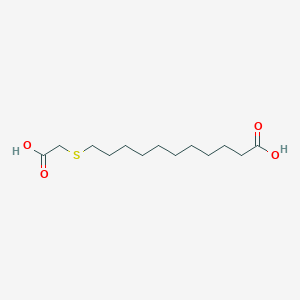
2,4-DI-Tert-butylcyclohexanol
Übersicht
Beschreibung
2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DI-Tert-butylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,4-DI-Tert-butylcyclohexanone, various esters, and ethers depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.
4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.
2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.
Uniqueness
This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .
Eigenschaften
IUPAC Name |
2,4-ditert-butylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDYDCHZZWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338042 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55030-25-6 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)



